(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
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Overview
Description
(1R,4R)-2-Ethyl-2,5-diazabicyclo[221]heptane dihydrobromide is a bicyclic compound featuring a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of the epimerization-lactamization cascade reaction can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the target product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique structural and functional properties.
Scientific Research Applications
(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Biological Studies: Its derivatives are studied for their potential biological activities and interactions with various biological targets.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interactions with biological targets. This structural modification can enhance its utility in specific applications, such as asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIQGKHRWTERD-GPJOBVNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@H]2C[C@@H]1CN2.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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